5-Ethoxy-2-methyloxazole-4-carboxylic acid
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Description
5-Ethoxy-2-methyloxazole-4-carboxylic acid is a chemical compound with the molecular formula C7H9NO4 . It has an average mass of 171.151 Da and a mono-isotopic mass of 171.053162 Da .
Synthesis Analysis
The synthesis of 5-Ethoxy-2-methyloxazole-4-carboxylic acid involves several steps . The reaction conditions involve the use of sodium hydroxide for approximately 0.166667 hours . The yield of the reaction is reported to be around 75% .Molecular Structure Analysis
The molecular structure of 5-Ethoxy-2-methyloxazole-4-carboxylic acid is represented by the formula C7H9NO4 . This indicates that the molecule is composed of 7 carbon atoms, 9 hydrogen atoms, 1 nitrogen atom, and 4 oxygen atoms .Scientific Research Applications
Amino-acid Conjugates Synthesis
Researchers have explored the reactivity of similar oxazole derivatives in the synthesis of amino-acid conjugates. These conjugates have been prepared and characterized, providing insights into the structural confirmation of complex molecules. This research is foundational in the development of peptide-based therapeutics and the study of protein interactions (Benoiton, Hudecz, & Chen, 2009).
Novel Building Blocks for Natural Products Synthesis
The synthesis of siphonazoles, unique natural products, illustrates the application of oxazole derivatives as new building blocks. This approach highlights the versatility of these compounds in synthesizing complex structures, which has implications for the discovery of new drugs and the study of natural product synthesis (Zhang & Ciufolini, 2009).
Photocycloaddition Reactions
Oxazole derivatives have been utilized in diastereoselective photocycloaddition reactions with aldehydes to synthesize α-amino-β-hydroxy carboxylic acid esters. This method demonstrates the compounds' utility in stereocontrolled synthesis, which is critical for the development of pharmaceuticals and the study of biological active molecules (Griesbeck, Bondock, & Lex, 2003).
Isoxazole- and Oxazole-4-carboxylic Acids Derivatives Synthesis
The first synthesis of isoxazole-4-carboxylic acid derivatives via domino isoxazole-isoxazole isomerization showcases the chemical versatility of oxazole derivatives. These findings have implications for the development of new synthetic methodologies and the exploration of reaction mechanisms (Serebryannikova, Galenko, Novikov, & Khlebnikov, 2019).
properties
IUPAC Name |
5-ethoxy-2-methyl-1,3-oxazole-4-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO4/c1-3-11-7-5(6(9)10)8-4(2)12-7/h3H2,1-2H3,(H,9,10) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHTFVMCJEPXTAQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(N=C(O1)C)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80483110 |
Source
|
Record name | 5-Ethoxy-2-methyloxazole-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80483110 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Ethoxy-2-methyloxazole-4-carboxylic acid | |
CAS RN |
3357-56-0 |
Source
|
Record name | 5-Ethoxy-2-methyloxazole-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80483110 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-ethoxy-2-methyl-1,3-oxazole-4-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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